molecular formula C16H24N4OS B13371770 N-(3-{[3-(dimethylamino)propyl]amino}propyl)-1,3-benzothiazole-2-carboxamide

N-(3-{[3-(dimethylamino)propyl]amino}propyl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B13371770
M. Wt: 320.5 g/mol
InChI Key: NVVFXLXTBVJHNQ-UHFFFAOYSA-N
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Description

N-(3-{[3-(Dimethylamino)propyl]amino}propyl)-1,3-benzothiazole-2-carboxamide is a structurally complex compound featuring a benzothiazole core linked to a carboxamide group and a branched polyamine chain.

Properties

Molecular Formula

C16H24N4OS

Molecular Weight

320.5 g/mol

IUPAC Name

N-[3-[3-(dimethylamino)propylamino]propyl]-1,3-benzothiazole-2-carboxamide

InChI

InChI=1S/C16H24N4OS/c1-20(2)12-6-10-17-9-5-11-18-15(21)16-19-13-7-3-4-8-14(13)22-16/h3-4,7-8,17H,5-6,9-12H2,1-2H3,(H,18,21)

InChI Key

NVVFXLXTBVJHNQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNCCCNC(=O)C1=NC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Overview of the Synthesis Strategy

The synthesis of this compound predominantly involves:

  • Formation of the benzothiazole core,
  • Functionalization at the 2-position with a carboxamide group,
  • Subsequent attachment of the aminoalkyl chain bearing the dimethylamino group.

The overall route generally follows a convergent synthesis approach, where the benzothiazole nucleus and the aminoalkyl side chain are prepared separately and then coupled.

Preparation of the Benzothiazole-2-carboxamide Core

Step 1: Synthesis of 2-Aminobenzothiazole

  • Starting from ortho-aminothiophenol derivatives, benzothiazole rings are synthesized via cyclization with suitable carbonyl compounds or formamide derivatives under dehydrating conditions.
  • A typical route involves condensation of ortho-aminothiophenol with formic acid derivatives or carbonyl compounds, followed by cyclization under acidic or thermal conditions.

Step 2: Carboxylation at the 2-position

  • The benzothiazole core is then functionalized at the 2-position with a carboxylic acid group.
  • This can be achieved via oxidation of the methyl group at the 2-position or through direct carboxylation using carbon dioxide under pressure, often in the presence of catalysts like copper or other transition metals.

Formation of the Amide Linkage

Step 3: Conversion to Benzothiazole-2-carboxylic acid

  • The intermediate benzothiazole derivative bearing a carboxylic acid group is activated using coupling reagents such as carbodiimides (e.g., N,N'-Dicyclohexylcarbodiimide, DCC) or uronium salts (e.g., HATU).

Step 4: Amide bond formation

  • The activated carboxylic acid is then reacted with an aminoalkyl compound containing the 3-(dimethylamino)propyl group.
  • This aminoalkyl component is typically synthesized separately via nucleophilic substitution reactions involving appropriate halides or tosylates.

Synthesis of the Aminoalkyl Chain

Step 5: Preparation of 3-(Dimethylamino)propylamine

  • The 3-(dimethylamino)propylamine is synthesized by alkylation of dimethylamine with 3-chloropropyl derivatives or via reductive amination of appropriate aldehydes/ketones.
  • Alternatively, it can be prepared by reaction of 3-bromopropylamine with dimethylamine under nucleophilic substitution conditions.

Step 6: Coupling with the benzothiazole core

  • The amino group of the 3-(dimethylamino)propylamine reacts with the activated benzothiazole-2-carboxylic acid derivative, forming the final amide linkage.

Final Purification and Characterization

  • The crude product is purified through column chromatography, recrystallization, or preparative HPLC.
  • Structural confirmation is performed via NMR, IR, MS, and elemental analysis.

Relevant Data Tables and In-Depth Findings

Step Reagents/Conditions Yield (%) Notes
Benzothiazole core synthesis Ortho-aminothiophenol + formic acid 65-80 Cyclization under reflux at 120°C
Carboxylation at 2-position CO₂ under pressure + Cu catalyst 50-70 Carboxylation efficiency varies with pressure and temperature
Activation of carboxylic acid DCC or HATU + DIPEA 75-85 Ensures high coupling efficiency
Coupling with aminoalkyl chain Aminoalkyl derivative + activated acid 70-80 Reaction performed at room temperature or slightly elevated temperature
Final purification Recrystallization or chromatography 60-75 Purity >98% confirmed by HPLC

Notes on Variations and Optimization

  • Solvent Choice: Dichloromethane, DMF, or DMSO are commonly used for coupling reactions.
  • Reaction Temperature: Typically room temperature to 60°C, depending on reagents.
  • Reaction Time: Ranges from 12 to 48 hours for coupling steps.
  • Yield Optimization: Use of excess coupling reagent and base improves yields; careful control of reaction conditions minimizes side reactions.

Summary of Literature and Patent Data

The synthesis methods documented in patents such as CN104193654A and CN104193654B reveal that carbodiimide-mediated coupling is a preferred route for attaching aminoalkyl chains to heterocyclic cores. These methods emphasize the importance of activation of the carboxylic acid and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[3-(dimethylamino)propyl]amino}propyl)-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Derivatives with different nucleophiles attached.

Scientific Research Applications

N-(3-{[3-(dimethylamino)propyl]amino}propyl)-1,3-benzothiazole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and surfactants, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-{[3-(dimethylamino)propyl]amino}propyl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s uniqueness lies in its combination of a benzothiazole scaffold and a tertiary amine-containing side chain. Below is a comparative analysis with structurally or functionally related compounds from the literature:

Core Heterocycle Variations

  • N-[3-(Dimethylamino)propyl]-4-(4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl)benzamide (): Structure: Replaces the benzothiazole core with a benzamide-thiazole hybrid and introduces a trifluoromethylphenyl group. Applications: Likely explored for kinase inhibition or antimicrobial activity due to thiazole’s prevalence in drug discovery .
  • N-[3-(Dimethylamino)propyl]-5-isopentyl-1,3-thiazole-4-carboxamide derivatives (): Structure: Shares the dimethylaminopropyl-carboxamide motif but substitutes benzothiazole with simpler thiazole or pyrrole-thiazole systems.

Functional Group Comparisons

  • Behenamidopropyl Dimethylamine (): Structure: Fatty acid amide (docosanamide) linked to dimethylaminopropyl. Key Differences: The long alkyl chain prioritizes surfactant properties (e.g., antistatic, emulsifying) over heterocyclic reactivity. Highlights the dimethylaminopropyl group’s versatility in modifying solubility .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () :

    • Structure : Benzamide with a hydroxy-tertiary alcohol substituent.
    • Key Differences : The N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, a feature absent in the target compound but relevant for catalytic applications .

Data Table: Structural and Functional Comparison

Compound Name (Reference) Core Structure Key Substituents Potential Applications
Target Compound Benzothiazole Dimethylaminopropyl-carboxamide Drug discovery, catalysis
N-[3-(Dimethylamino)propyl]-4-(thiazol-2-yl)benzamide Benzamide-thiazole Trifluoromethylphenyl, dimethylaminopropyl Kinase inhibition
Behenamidopropyl Dimethylamine Fatty acid amide C22 alkyl chain, dimethylaminopropyl Cosmetics (antistatic agents)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy-tertiary alcohol Catalysis (C–H functionalization)

Biological Activity

N-(3-{[3-(dimethylamino)propyl]amino}propyl)-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C15H22N4OS
  • Molecular Weight : 302.43 g/mol
  • CAS Number : 6711-48-4
  • Structure : The compound features a benzothiazole moiety, which is known for various biological activities.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds similar to this compound. For instance, derivatives of benzothiazole have shown significant inhibitory activity against various cancer cell lines. In vitro assays demonstrated that certain compounds exhibited IC50 values in the submicromolar range, indicating potent antiproliferative properties .

The mechanism through which this compound exerts its biological effects may involve:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Caspase Activation : Induction of apoptosis through caspase activation has been observed in related compounds, suggesting a potential apoptotic pathway .

Case Studies

  • Study on Antiproliferative Effects :
    A study investigated the effects of various benzothiazole derivatives on cancer cell lines. The compound with a similar structure to this compound showed significant growth inhibition in breast and lung cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction .
  • Ion Channel Modulation :
    Another study focused on the modulation of ion channels by benzothiazole derivatives. The results indicated that certain compounds could inhibit Kv1.3 potassium channels, which are implicated in various physiological processes and pathologies, including cancer .

Comparative Biological Activity Table

Compound NameIC50 (µM)Cancer Cell LineMechanism
Compound A0.5MCF-7DNA Intercalation
Compound B0.8A549Caspase Activation
This compoundTBDTBDTBD

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(3-{[3-(dimethylamino)propyl]amino}propyl)-1,3-benzothiazole-2-carboxamide?

Synthesis optimization requires precise control of reaction parameters such as temperature (e.g., reflux conditions), solvent selection (polar aprotic solvents like acetonitrile), and pH adjustments to stabilize intermediates. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and verifying intermediate structures . Purification methods, including recrystallization or column chromatography, are essential to achieve high-purity yields (>95%) .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR are standard for confirming structural integrity, particularly for identifying dimethylamino and benzothiazole moieties .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity and quantify impurities.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) can validate molecular weight .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Initial screening should include:

  • Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorescence-based or colorimetric methods (e.g., ATPase activity assays) .
  • Cytotoxicity Studies : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Receptor Binding Assays : Radioligand displacement studies to evaluate affinity for G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar benzothiazole derivatives?

Contradictions may arise from variations in substituent positioning or stereochemistry. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., replacing dimethylamino with morpholino) and compare bioactivity .
  • Molecular Dynamics Simulations : Analyze binding modes to targets like DNA topoisomerases or tubulin to explain potency differences .
  • Metabolic Stability Testing : Use liver microsome assays to determine if discrepancies arise from differential metabolic degradation .

Q. What strategies are effective for improving the compound’s solubility and bioavailability?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
  • Co-Crystallization : Use co-formers like succinic acid to stabilize amorphous phases and improve dissolution rates .
  • Nanoparticle Encapsulation : Lipid-based or polymeric nanoparticles can enhance cellular uptake and reduce systemic toxicity .

Q. How can synthetic challenges, such as low yields in amide coupling steps, be addressed?

  • Coupling Reagent Optimization : Replace traditional reagents (e.g., DCC) with HATU or PyBOP for higher efficiency in polar solvents (DMF or DMSO) .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields by 15–20% .
  • Inert Atmosphere : Use nitrogen or argon to prevent oxidation of sensitive intermediates .

Q. What computational tools are recommended for predicting interaction mechanisms with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to targets like EGFR or PARP .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess electronic interactions at active sites (e.g., hydrogen bonding with catalytic residues) .
  • ADMET Prediction : SwissADME or pkCSM to forecast absorption and toxicity profiles .

Notes for Methodological Rigor

  • Reproducibility : Document reaction conditions (e.g., stirring speed, inert gas flow rates) to ensure consistency .
  • Data Validation : Use triplicate measurements in biological assays and report standard deviations .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing to ensure regulatory alignment .

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